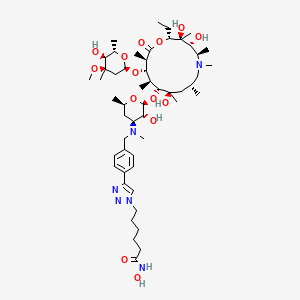

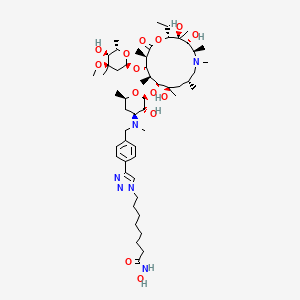

Azithromycin-N-benzyltriazolyloctahydroxamic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide azithromycine-N-benzyltriazolyloctahydroxamique est un composé à base d'azithromycine lié à un triazole. Il s'agit d'un dérivé de l'azithromycine, un antibiotique macrolide bien connu. Ce composé est conçu pour améliorer les propriétés antibactériennes de l'azithromycine en incorporant une partie benzyltriazole et un groupe acide octahydroxamique, ce qui peut améliorer son efficacité contre les souches bactériennes résistantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide azithromycine-N-benzyltriazolyloctahydroxamique implique plusieurs étapes :

Formation de la partie benzyltriazole : La partie benzyltriazole est synthétisée par une réaction de cycloaddition entre l'azoture de benzyle et un alcyne.

Attachement à l'azithromycine : La partie benzyltriazole est ensuite attachée à l'azithromycine par une réaction de substitution nucléophile.

Introduction du groupe acide octahydroxamique :

Méthodes de production industrielle : La production industrielle de l'acide azithromycine-N-benzyltriazolyloctahydroxamique suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement élevé et une pureté élevée .

Types de réactions :

Oxydation : L'acide azithromycine-N-benzyltriazolyloctahydroxamique peut subir des réactions d'oxydation, en particulier au niveau du groupe acide hydroxamique.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroxylamine.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la partie benzyltriazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Formation de dérivés N-oxyde.

Réduction : Formation de dérivés d'hydroxylamine.

Substitution : Formation de dérivés benzyltriazole substitués.

4. Applications de la recherche scientifique

L'acide azithromycine-N-benzyltriazolyloctahydroxamique a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des macrolides liés au triazole.

Médecine : Exploré pour son utilisation potentielle dans le traitement des infections bactériennes multirésistantes.

Industrie : Applications potentielles dans le développement de nouveaux agents et formulations antibactériens.

5. Mécanisme d'action

L'acide azithromycine-N-benzyltriazolyloctahydroxamique exerce ses effets en inhibant la synthèse protéique bactérienne. Il se lie à la sous-unité ribosomique 50S, empêchant la translocation des peptides pendant la traduction. Cela entraîne l'inhibition de la croissance et de la réplication bactériennes. La partie benzyltriazole améliore son affinité de liaison au ribosome, tandis que le groupe acide octahydroxamique peut inhiber les pompes d'efflux bactériennes, augmentant les concentrations intracellulaires du composé .

Composés similaires :

Azithromycine : Le composé parent, un antibiotique macrolide.

Clarithromycine : Un autre antibiotique macrolide ayant des propriétés antibactériennes similaires.

Érythromycine : L'antibiotique macrolide original à partir duquel l'azithromycine est dérivée.

Unicité : L'acide azithromycine-N-benzyltriazolyloctahydroxamique est unique en raison de ses propriétés antibactériennes améliorées, en particulier contre les souches résistantes. L'incorporation de la partie benzyltriazole et du groupe acide octahydroxamique fournit des mécanismes d'action supplémentaires, tels que l'inhibition de la pompe d'efflux, qui ne sont pas présents dans les autres macrolides .

Applications De Recherche Scientifique

Azithromycin-N-benzyltriazolyloctahydroxamic Acid has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of triazole-linked macrolides.

Medicine: Explored for its potential use in treating multidrug-resistant bacterial infections.

Industry: Potential applications in the development of new antibacterial agents and formulations.

Mécanisme D'action

Azithromycin-N-benzyltriazolyloctahydroxamic Acid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This results in the inhibition of bacterial growth and replication. The benzyltriazole moiety enhances its binding affinity to the ribosome, while the octahydroxamic acid group may inhibit bacterial efflux pumps, increasing intracellular concentrations of the compound .

Comparaison Avec Des Composés Similaires

Azithromycin: The parent compound, a macrolide antibiotic.

Clarithromycin: Another macrolide antibiotic with similar antibacterial properties.

Erythromycin: The original macrolide antibiotic from which azithromycin is derived.

Uniqueness: Azithromycin-N-benzyltriazolyloctahydroxamic Acid is unique due to its enhanced antibacterial properties, particularly against resistant strains. The incorporation of the benzyltriazole moiety and octahydroxamic acid group provides additional mechanisms of action, such as efflux pump inhibition, which are not present in other macrolides .

Propriétés

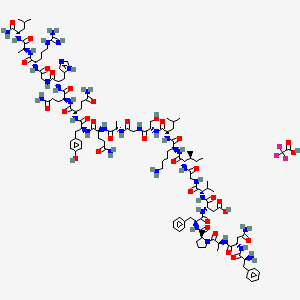

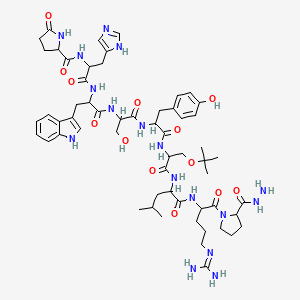

Formule moléculaire |

C54H92N6O14 |

|---|---|

Poids moléculaire |

1049.3 g/mol |

Nom IUPAC |

8-[4-[4-[[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]methyl]phenyl]triazol-1-yl]-N-hydroxyoctanamide |

InChI |

InChI=1S/C54H92N6O14/c1-14-42-54(10,67)47(63)36(6)58(11)29-32(2)27-52(8,66)49(34(4)46(35(5)50(65)72-42)73-44-28-53(9,69-13)48(64)37(7)71-44)74-51-45(62)41(26-33(3)70-51)59(12)30-38-21-23-39(24-22-38)40-31-60(57-55-40)25-19-17-15-16-18-20-43(61)56-68/h21-24,31-37,41-42,44-49,51,62-64,66-68H,14-20,25-30H2,1-13H3,(H,56,61)/t32-,33-,34+,35-,36-,37+,41+,42-,44+,45-,46+,47-,48+,49-,51+,52-,53-,54-/m1/s1 |

Clé InChI |

YOTANXLDCGWPPQ-QASXAQIXSA-N |

SMILES isomérique |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC4=CC=C(C=C4)C5=CN(N=N5)CCCCCCCC(=O)NO)O)(C)O)C)C)C)O)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10788462.png)

![N-[2-(4-{[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl]amino}phenoxy)ethyl]-N-ethylacetamide](/img/structure/B10788478.png)

![4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol](/img/structure/B10788504.png)

![[(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788505.png)